3-((2-Morpholinoethyl)sulfonyl)aniline, also known as 3-(morpholine-4-sulfonyl)aniline, is an organic compound characterized by the presence of a morpholine ring attached to a sulfonamide functional group and an aniline moiety. Its chemical formula is , and it has a molecular weight of approximately 242.29 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its bioactive properties.
3-((2-Morpholinoethyl)sulfonyl)aniline belongs to the class of sulfonamides, which are derivatives of sulfonic acid where a sulfonyl group is bonded to an amine. This compound can be synthesized through various chemical reactions involving aniline derivatives and sulfonylating agents.
The synthesis of 3-((2-Morpholinoethyl)sulfonyl)aniline typically involves the reaction of aniline with a suitable sulfonyl chloride, such as morpholine-4-sulfonyl chloride. The process generally requires the use of a base (e.g., sodium hydroxide or triethylamine) to facilitate the nucleophilic attack on the electrophilic sulfur atom in the sulfonyl chloride.
The molecular structure of 3-((2-Morpholinoethyl)sulfonyl)aniline can be described as follows:
Nc1cccc(c1)S(=O)(=O)N2CCOCC2
FKFOJDYRQYJURJ-UHFFFAOYSA-N
The compound features:
The molecule contains:
3-((2-Morpholinoethyl)sulfonyl)aniline can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-((2-Morpholinoethyl)sulfonyl)aniline primarily involves its interaction with biological targets, particularly enzymes or receptors involved in disease processes:
Experimental studies would be necessary to elucidate precise mechanisms and confirm biological activity.
The density is reported around , with a boiling point exceeding at atmospheric pressure.
3-((2-Morpholinoethyl)sulfonyl)aniline has potential applications in several scientific fields:
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1